molecular formula C11H15NO2 B096690 (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol CAS No. 19345-02-9

(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol

Cat. No.: B096690
CAS No.: 19345-02-9
M. Wt: 193.24 g/mol
InChI Key: GXPUVYUVPAHTIV-UHFFFAOYSA-N
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Description

(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 It is characterized by a tetrahydroisoxazole ring substituted with a phenyl group and a hydroxymethyl group

Preparation Methods

The synthesis of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a phenyl-substituted nitrone with a suitable alkene, followed by reduction to yield the desired tetrahydroisoxazole derivative . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol can be compared with other similar compounds, such as:

    (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)ethanol: This compound has an ethyl group instead of a hydroxymethyl group, which may affect its reactivity and biological activity.

    (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)amine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12-11(7-10(8-13)14-12)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPUVYUVPAHTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(O1)CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377127
Record name (2-Methyl-3-phenyl-1,2-oxazolidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19345-02-9
Record name (2-Methyl-3-phenyl-1,2-oxazolidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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